4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine
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Overview
Description
4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine is a chemical compound with the CAS Number: 25194-62-1. It has a molecular weight of 205.65 . The IUPAC name for this compound is 4-chloro-2-methyl-6-(2-pyridinyl)pyrimidine .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond rather than to the N1–C2 bond .Molecular Structure Analysis
The InChI code for 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine is 1S/C10H8ClN3/c1-7-13-9(6-10(11)14-7)8-4-2-3-5-12-8/h2-6H,1H3 .Chemical Reactions Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .Scientific Research Applications
Fungicide Research
Pyrimidine derivatives have been studied for their potential as fungicides. Compounds similar to 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine might serve as lead compounds in designing new fungicides with improved efficacy against plant pathogens like S. sclerotiorum .
Anticancer Activity
Pyrimidine and its derivatives have shown promising results in anticancer research. They have been found to exhibit excellent anticancer activity against various human cancer cell lines, leading to cell death by apoptosis through the inhibition of enzymes like CDK .
Anti-inflammatory Applications
Research has also been conducted on the anti-inflammatory activities of pyrimidine derivatives. These compounds can be synthesized efficiently and may play a role in developing new anti-inflammatory drugs .
Anti-fibrotic Activities
Some pyrimidine derivatives have demonstrated better anti-fibrotic activities than existing drugs. This suggests that 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine could potentially be used in the development of treatments for fibrotic diseases .
Drug Development
The synthetic approaches used to prepare FDA-approved drugs with pyrimidine as a central unit are of significant interest. These methodologies aim to produce molecules with improved druglikeness and ADME-Tox properties, which could include derivatives like 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine .
Protein Kinase Inhibition
Pyrimidine derivatives are considered promising candidates for protein kinase inhibition, which is a therapeutic target in various diseases. The structural similarity of 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine to these compounds suggests potential applications in this field .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-chloro-2-methyl-6-pyridin-2-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c1-7-13-9(6-10(11)14-7)8-4-2-3-5-12-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHZRLMJZKIKGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine |
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